Molecular Weight Differentiation: Target Compound versus Ethyl Ester and N-Methyl Analogs
The molecular weight of the target compound (as HBr salt) is 329.21 Da, which is 14.03 Da lighter than its direct 6-ethyl ester analog (MW 343.24 Da, HBr salt) , and 106.95 Da heavier than the free base of its 3-methyl analog (MW 222.26 Da) . A 14 Da difference, representing only a single methylene unit, translates to a ~4.3% discrepancy in molar calculations if the ethyl ester is mistakenly substituted; the 106.95 Da difference versus the 3-methyl analog represents a ~32.5% error. Such errors propagate through IC₅₀ determinations, stoichiometric reagent additions, and pharmacokinetic modeling.
| Evidence Dimension | Molecular Weight (Da) |
|---|---|
| Target Compound Data | 329.21 (hydrobromide salt, C₁₂H₁₃BrN₂O₂S) |
| Comparator Or Baseline | Ethyl 3-allyl-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate hydrobromide: 343.24 (C₁₃H₁₅BrN₂O₂S); Methyl 2-imino-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate (free base): 222.26 (C₁₀H₁₀N₂O₂S) |
| Quantified Difference | Target lighter than ethyl ester by 14.03 Da (4.3%); heavier than N-methyl analog by 106.95 Da (32.5%) |
| Conditions | Standard molecular weight calculated from IUPAC molecular formula; data sourced from authoritative chemical databases |
Why This Matters
Procurement of a close analog without correcting for a 4–32% molecular weight discrepancy introduces systematic error in every concentration-dependent experiment, undermining data reliability and cross-study reproducibility.
